Methyl 3-sulfanylnaphthalene-2-carboxylate

Description

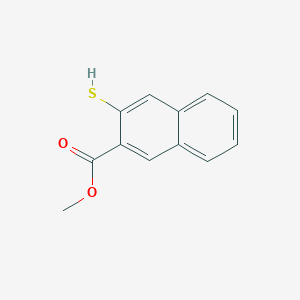

Methyl 3-sulfanylnaphthalene-2-carboxylate is a chemical compound that belongs to the class of thiol esters It is characterized by the presence of a naphthalene ring substituted with a carboxylic acid group at the second position, a mercapto group at the third position, and a methyl ester group

Properties

IUPAC Name |

methyl 3-sulfanylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-12(13)10-6-8-4-2-3-5-9(8)7-11(10)15/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYDEXZUPUFHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-sulfanylnaphthalene-2-carboxylate typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The mercapto group can be introduced through a substitution reaction using thiol reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The mercapto group can undergo oxidation to form disulfides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Alkyl halides or other electrophiles.

Major Products:

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Thioethers.

Scientific Research Applications

Methyl 3-sulfanylnaphthalene-2-carboxylate has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-sulfanylnaphthalene-2-carboxylate involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

- 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester

- 2-Naphthalenecarboxylic acid, 6-methoxy-, methyl ester

Comparison:

2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester:

2-Naphthalenecarboxylic acid, 6-methoxy-, methyl ester: Contains a methoxy group at the sixth position, which may influence its chemical properties and interactions.

Methyl 3-sulfanylnaphthalene-2-carboxylate is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for forming covalent bonds with thiol-reactive sites.

Biological Activity

Methyl 3-sulfanylnaphthalene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes current research findings related to its biological activity, including in vitro studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a naphthalene ring with a methyl sulfanyl group and a carboxylate moiety. Its structure can be represented as follows:

This compound's unique structure contributes to its interaction with biological systems, potentially influencing various cellular processes.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds related to this structure have shown cytotoxic effects against leukemia cell lines:

- K562 Cells : The compound demonstrated a CC50 value (the concentration required to kill 50% of the cells) of approximately 13.6 µM.

- CCRF-SB Cells : A higher CC50 value of 112 µM was observed, indicating varying sensitivity among different cell lines .

These findings suggest that this compound and its derivatives may possess selective toxicity towards certain cancer cells, making them potential candidates for further development in cancer therapeutics.

The mechanism underlying the biological activity of this compound involves several pathways:

- Cell Cycle Arrest : Treatment with this compound has been shown to increase the population of cells in the G1 phase while decreasing those in S and G2/M phases, indicating an interference with cell cycle progression .

- Induction of Apoptosis : The compound significantly increased the accumulation of cells in the subG1 phase, which is indicative of apoptosis. This suggests that the compound may trigger programmed cell death pathways in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Study on Leukemia Treatment : A study demonstrated that derivatives exhibited significant antiproliferative effects on chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cell lines. The results indicated a dose-dependent response, with certain derivatives being more effective than established chemotherapeutic agents like ribavirin .

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| Methyl derivative A | K562 | 13.6 |

| Methyl derivative B | CCRF-SB | 112 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.